![molecular formula C20H21NO4S2 B2436877 5-((Furan-2-ylmethyl)(2-(thiophen-2-yl)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1448036-79-0](/img/structure/B2436877.png)
5-((Furan-2-ylmethyl)(2-(thiophen-2-yl)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
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Overview
Description
5-((Furan-2-ylmethyl)(2-(thiophen-2-yl)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a complex organic compound featuring multiple heterocyclic rings, including furan and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of furan-2-carboxylic acid with 2-thiophenylethylamine under controlled conditions. The reaction may require the use of coupling reagents such as DMT/NMM/TsO- or EDC, and the process can be optimized using microwave-assisted synthesis to achieve higher yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound would involve large-scale synthesis using reactors designed for high-throughput chemical reactions. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed to convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid, thiophene-2-carboxylic acid.
Reduction: Furan-2-methanol, thiophene-2-methanol.
Substitution: Halogenated derivatives of furan and thiophene.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Furan-2-carboxylic acid
Thiophene-2-carboxylic acid
2-Thiophenylethylamine
Furan-2-methanol
Thiophene-2-methanol
Uniqueness: This compound is unique due to its combination of furan and thiophene rings, which provides distinct chemical and biological properties compared to similar compounds
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Properties
IUPAC Name |
5-[furan-2-ylmethyl(2-thiophen-2-ylethyl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c22-19(12-15(13-20(23)24)18-6-3-11-27-18)21(14-16-4-1-9-25-16)8-7-17-5-2-10-26-17/h1-6,9-11,15H,7-8,12-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPDVZVDLILQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)CC(CC(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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